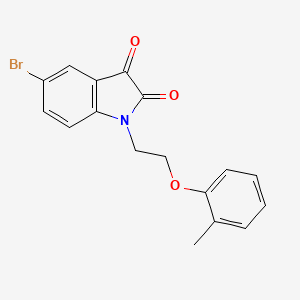

5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3/c1-11-4-2-3-5-15(11)22-9-8-19-14-7-6-12(18)10-13(14)16(20)17(19)21/h2-7,10H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODMHVIKQDHXRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione typically involves the following steps:

Alkylation: The o-tolyloxyethyl group can be introduced through an alkylation reaction using o-tolyloxyethyl bromide and a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinone derivatives.

Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the indoline-2,3-dione core to indoline derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Amines, thiols, or alkoxides in polar solvents like DMF or DMSO.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted indoline-2,3-dione derivatives.

Scientific Research Applications

5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, inflammation, and microbial infections.

Biological Studies: It serves as a probe molecule for studying biological pathways and mechanisms, particularly those involving indoline-2,3-dione derivatives.

Chemical Biology: The compound is employed in chemical biology research to investigate protein-ligand interactions and enzyme inhibition.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The indoline-2,3-dione core can act as an electrophilic center, forming covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The bromine atom and o-tolyloxyethyl group contribute to the compound’s specificity and potency by enhancing its binding affinity and selectivity for target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with other indoline-2,3-diones differing in substituents at the 1- and 5-positions. Key analogues include:

Key Observations:

- Substituent Bulk and Melting Points: Bulkier substituents (e.g., hexadecylsulfonyl in ) correlate with higher melting points due to increased van der Waals interactions. The target compound’s 2-(o-tolyloxy)ethyl group, being moderately bulky, may result in a melting point intermediate to hexadecylsulfonyl (142–144°C) and smaller alkyl derivatives.

Biological Activity

5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the indoline ring, which influences its reactivity and biological properties. The presence of the o-tolyloxyethyl group enhances its solubility and interaction with biological targets.

Anticancer Activity

Research indicates that indoline derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 10.0 | Inhibition of PI3K/Akt signaling pathway |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. A study reported its efficacy against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

Interaction with Biological Targets

The compound acts on multiple biological pathways:

- Protein-Ligand Interactions : It binds to specific proteins involved in cell signaling pathways, altering their activity.

- Enzyme Inhibition : It inhibits key enzymes such as cyclooxygenase (COX), which is involved in inflammation and cancer progression.

Biochemical Pathways

This compound influences several biochemical pathways:

- Apoptosis Pathway : By activating caspases, it promotes programmed cell death in cancer cells.

- Cell Cycle Regulation : It disrupts the normal cell cycle progression, leading to growth arrest.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.

Study on Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy against various pathogens. The results highlighted significant inhibition of bacterial growth, suggesting potential for development into an antimicrobial agent.

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione and its derivatives?

- Answer : The synthesis typically involves bromination of indoline-2,3-dione precursors followed by alkylation or coupling reactions. For example, bromination using bromine or N-bromosuccinimide (NBS) under acidic conditions introduces the bromine substituent. The 2-(o-tolyloxy)ethyl group is introduced via nucleophilic substitution or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as seen in analogous indole derivatives . Purification often employs flash column chromatography with solvents like ethyl acetate/hexane mixtures .

Q. How is the purity and structural integrity of this compound verified?

- Answer : Analytical techniques include:

- NMR Spectroscopy : , , and NMR confirm substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., FAB-HRMS for [M+H] peaks) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .

Q. What solvents and catalysts are optimal for its synthesis?

- Answer : Polar aprotic solvents like DMF or PEG-400 are used for CuAAC reactions, while dichloromethane is common for bromination. Catalysts such as CuI enhance reaction efficiency in click chemistry .

Advanced Questions

Q. How can computational methods (e.g., DFT) aid in predicting reactivity or biological interactions?

- Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (C–Br···π, hydrogen bonds) observed in crystal structures. These studies guide rational design of derivatives with enhanced binding to biological targets like enzymes or receptors .

Q. What strategies optimize yield in multi-step syntheses involving halogenated indoline-diones?

- Answer : Key strategies include:

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions in bromination steps .

- Protecting Groups : tert-Butyldiphenylsilyl (TBDPS) groups stabilize intermediates during functionalization .

- Catalyst Screening : CuI in PEG-400/DMF mixtures increases regioselectivity in triazole-forming reactions .

Q. How do substituents (e.g., bromine, o-tolyloxy) influence biological activity?

- Answer : Bromine enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes. The o-tolyloxy group’s steric bulk and lipophilicity improve membrane permeability, as observed in anticancer indole derivatives. Structure-activity relationship (SAR) studies correlate substituent position (e.g., 5-bromo vs. 6-bromo) with potency .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC values)?

- Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation time) or impurities. Recommendations:

- Reproducibility Checks : Validate purity via HPLC and NMR.

- Comparative Studies : Test derivatives under standardized conditions to isolate substituent effects .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how are they addressed?

- Answer : Racemization during alkylation is mitigated using chiral auxiliaries or asymmetric catalysis. For example, (2R)-ethyl esters of indoline-diones are synthesized via enantioselective reduction, confirmed by circular dichroism (CD) .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via TLC (R values in ethyl acetate/hexane) .

- Data Interpretation : Use Hirshfeld surface analysis to quantify intermolecular interactions in crystal structures .

- Biological Assays : Pair in vitro enzyme inhibition studies with in silico docking (e.g., AutoDock Vina) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.